5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical context of triazole chemistry, which traces its origins to the late 19th century when Bladin first coined the term "triazole" in 1885 to describe the five-membered heterocyclic ring system containing three nitrogen atoms. This foundational work established the nomenclature and basic understanding of triazole chemistry that would later evolve into the sophisticated synthetic methodologies used to create complex derivatives such as the compound under examination.
The historical progression of triazole-thiol chemistry has been marked by several key developmental phases, beginning with the establishment of fundamental synthetic routes for triazole ring formation. The synthesis of 1,2,4-triazole-3-thiol derivatives gained particular momentum following the recognition of their potential biological activities in the mid-20th century. The development of reliable synthetic methodologies for incorporating thiol functionality into triazole rings represented a significant advancement, as the thiol group provides unique chemical reactivity and potential for further structural modifications. The general synthetic approach involves the cyclization of thiosemicarbazide derivatives, which has become a well-established method for accessing triazole-thiol compounds.
The specific synthesis route for compounds containing the 4-chloro-2-methylphenoxy substituent pattern likely evolved from medicinal chemistry programs focused on developing biologically active heterocyclic compounds. The incorporation of halogenated aromatic ethers represents a common strategy in pharmaceutical chemistry for modulating molecular properties such as lipophilicity, metabolic stability, and binding affinity. The systematic exploration of such structural motifs has led to the development of numerous pharmaceutical agents, providing the scientific foundation for investigating related compounds such as this compound.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its embodiment of several important structural features that have proven valuable in pharmaceutical and materials science applications. The compound represents an excellent example of how multiple pharmacophoric elements can be combined within a single molecular framework to create structures with potentially enhanced biological activity. The triazole ring system itself has demonstrated remarkable versatility in medicinal chemistry, serving as a key structural component in numerous approved pharmaceutical agents including antifungal, antibacterial, and anticancer drugs.
The presence of the thiol functional group in the compound introduces additional dimensions of chemical reactivity that are particularly valuable in heterocyclic chemistry research. Thiol groups are known to participate in various chemical transformations including oxidation to form disulfide bonds, metal coordination, and nucleophilic substitution reactions. This reactivity profile makes triazole-thiol compounds attractive scaffolds for developing bioconjugates, metal complexes, and other advanced materials. Furthermore, the ability of thiol groups to form reversible covalent bonds with cysteine residues in proteins has made such compounds valuable tools in chemical biology and drug discovery research.
The structural complexity of this compound also provides insights into modern synthetic strategies for constructing multi-functional heterocyclic compounds. The successful assembly of such structures requires careful consideration of reaction compatibility, protecting group strategies, and reaction sequencing. The compound serves as a representative example of how contemporary organic synthesis can efficiently combine multiple heterocyclic and aromatic components to create structurally sophisticated molecules. This synthetic accessibility has important implications for structure-activity relationship studies and the development of compound libraries for biological screening programs.
Research into triazole-thiol derivatives has revealed their potential as antioxidant agents, with several compounds in this class demonstrating significant activity in radical scavenging assays. The combination of the triazole ring system with thiol functionality appears to confer enhanced antioxidant properties compared to simpler structural analogs. Additionally, the antimicrobial activity of triazole-thiol compounds has been extensively documented, with many derivatives showing significant antibacterial activity against various pathogenic strains. These biological activities underscore the importance of continued research into this class of compounds and highlight the potential value of specific derivatives such as this compound.
Properties
IUPAC Name |
3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEPBEYRTZLFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407384 | |
| Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-53-4 | |
| Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfide bonds or sulfonic acids, depending on reaction conditions:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (aqueous) | Disulfide dimer | Mild oxidation; forms S–S bond |
| KMnO<sub>4</sub> (acidic) | Sulfonic acid derivative | Strong oxidation; -SH → -SO<sub>3</sub>H |
Mechanistic Insight : Oxidation proceeds via radical intermediates for disulfide formation, while electrophilic attack dominates in sulfonic acid synthesis.
Reduction Reactions
The triazole ring and thiol group exhibit distinct reduction behaviors:
| Reagent/Conditions | Product | Yield/Outcome |
|---|---|---|
| H<sub>2</sub>/Pd-C | Dihydrotriazole derivative | Partial saturation of triazole ring |
| NaBH<sub>4</sub>/EtOH | Thiol → Thiolate stabilization | No structural change observed |
Key Limitation : Full reduction of the triazole ring is sterically hindered by the bulky 4-methylphenoxyethyl substituent.
Substitution Reactions
The thiol group acts as a nucleophile in S-alkylation and arylations:
S-Alkylation
Reaction with alkyl halides under basic conditions:
| Alkylating Agent | Base/Solvent | Product | Yield |
|---|---|---|---|
| 2-Bromo-1-phenylethanone | Cs<sub>2</sub>CO<sub>3</sub>/DMF | Thioether ketone derivative | 61% |
| Ethyl chloroacetate | Et<sub>3</sub>N/DMF | Ethyl thioester | 80% |
Experimental Protocol (from ):
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Dissolve 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (1 eq) in DMF.
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Add Cs<sub>2</sub>CO<sub>3</sub> (1.2 eq), followed by dropwise addition of alkyl halide (1.1 eq).
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Stir for 24 h at RT, precipitate in H<sub>2</sub>O, and recrystallize from ethanol.
Arylation
Cross-coupling with aryl halides via metal catalysis:
| Catalyst System | Aryl Halide | Product | Notes |
|---|---|---|---|
| CuI/1,10-phenanthroline | 4-Iodotoluene | Aryl thioether | Requires elevated temps |
Challenges : Steric bulk limits coupling efficiency; yields rarely exceed 40% for bulky substrates.
Condensation Reactions
The thiol group participates in cyclocondensations to form fused heterocycles:
| Reagent | Product | Application |
|---|---|---|
| Benzaldehyde/K<sub>2</sub>CO<sub>3</sub> | Thiazolidinone analog | Antimicrobial screening |
Synthetic Utility : Derivatives show enhanced solubility and bioactivity compared to the parent compound.
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
-
Thioether derivatives exhibit improved antifungal activity (MIC: 2–8 µg/mL against Candida spp.) .
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Disulfide dimers demonstrate reduced cytotoxicity (IC<sub>50</sub> > 100 µM in HepG2 cells).
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antimicrobial Activity
The compound belongs to the class of triazoles, which are known for their antifungal properties. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research has shown that derivatives of triazole exhibit potent activity against a range of fungal pathogens, including Candida and Aspergillus species.
- Case Study : A study demonstrated that triazole derivatives displayed significant antifungal activity with minimum inhibitory concentrations (MICs) in the low micromolar range against various fungi .
Cancer Research
Triazole compounds have also been investigated for their anticancer properties. The presence of sulfur in the structure enhances biological activity by interacting with cellular targets involved in cancer progression.
- Data Summary : In vitro studies indicated that triazole derivatives could induce apoptosis in cancer cells, with IC50 values significantly lower than traditional chemotherapeutics .
Agricultural Applications
Fungicides
The compound's ability to disrupt fungal cell wall synthesis makes it a candidate for use as a fungicide in agriculture. Its application can help manage plant diseases caused by pathogenic fungi.
- Field Trials : In agricultural trials, formulations containing triazole derivatives have shown effectiveness in controlling fungal infections in crops such as wheat and barley, resulting in improved yield and quality .
Material Science
Polymer Chemistry
Triazole compounds have been explored as additives in polymer formulations due to their stability and ability to enhance material properties. Their incorporation into polymers can improve thermal stability and mechanical strength.
- Research Findings : Studies indicate that polymers modified with triazole compounds exhibit enhanced resistance to environmental degradation and improved performance under stress conditions .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole A | Candida albicans | 0.5 | |
| Triazole B | Aspergillus niger | 1.0 | |
| Triazole C | Fusarium solani | 0.8 |
Table 2: Anticancer Activity Data
Mechanism of Action
The mechanism of action of 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects. The phenoxy group and triazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent significantly influences reactivity and bioactivity. Key comparisons include:
Key Observations :
- Halogenated analogs (e.g., chloro substituents) may enhance antimicrobial activity due to increased electrophilicity .
- Bulky groups (e.g., adamantane) improve metabolic stability but may reduce solubility .
- Methoxy groups balance lipophilicity and solubility, often correlating with improved pharmacokinetics .
Comparison Insights :
Hypotheses for Target Compound :
- The 4-chloro-2-methylphenoxy group may confer antimicrobial properties, as seen in chlorinated analogs ().
- The ethyl linker could enhance bioavailability compared to bulkier substituents ().
Biological Activity
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological properties, and structure-activity relationships of this compound and related triazole derivatives.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄ClN₃OS
- CAS Number : 588673-53-4
- MDL Number : MFCD03943472
- Physical Form : Solid
- Hazard Classification : Irritant
Synthesis of Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives typically involves various methods that allow for the introduction of different substituents at the sulfur atom or on the phenyl ring. The resulting compounds have been evaluated for their biological activities, particularly antimicrobial and antifungal properties.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit a broad spectrum of antimicrobial activity. A study conducted on various S-substituted derivatives of 1,2,4-triazole-3-thiols found that these compounds showed significant activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 31.25 to 62.5 μg/mL .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
Antifungal Activity
The antifungal properties of triazoles are attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within fungal cells . The compound's structure allows it to act effectively against various fungal pathogens.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly influenced by their chemical structure. Modifications at specific positions can enhance or reduce activity. For instance:
- Substituents on the phenyl ring : Different halogens or alkyl groups can significantly affect antimicrobial potency.
- Sulfur atom modifications : The nature of substituents on the sulfur atom plays a critical role in determining the overall biological efficacy .
Case Studies and Research Findings
A comprehensive review highlighted that novel triazoles exhibit not only antibacterial but also antiviral and anticancer activities. For example, certain derivatives have shown promising results against Candida albicans with MIC values comparable to established antifungal agents .
Moreover, studies have indicated that triazole compounds can act as potent antioxidant agents, further expanding their therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach involves:
Bromination : Introduce halogen substituents to the aromatic ring (e.g., 4-chloro-2-methylphenol derivatives) .
Triazole Formation : React hydrazine derivatives with thiourea or isothiocyanates under basic conditions to form the triazole-thiol core .
Etherification : Couple the phenoxy-ethyl group to the triazole ring using nucleophilic substitution or Mitsunobu reactions .
Q. Example Yield Data
| Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | CHCl₃ | 85 | |
| Triazole Cyclization | NH₂NH₂, KOH | Ethanol | 72 | |
| Etherification | NaH, DMF | THF | 68 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray Crystallography : Resolves atomic positions and confirms stereochemistry. SHELX programs are widely used for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thiol proton at δ 3.5–4.0 ppm; triazole carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.05) .
Q. Key Structural Features
- The thiol group enhances reactivity in nucleophilic substitutions.
- The 4-chloro-2-methylphenoxy group contributes to lipophilicity, influencing bioactivity .
Q. What preliminary biological activities have been reported?
Initial studies highlight:
- Antitumor Activity : IC₅₀ values of 8.2–12.4 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Antimicrobial Effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) .
- Enzyme Inhibition : Interaction with cytochrome P450 enzymes, suggesting metabolic stability challenges .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Methodological Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yield by 15–20% .
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective C–O bond formation during etherification .
- Purification Techniques : Employ column chromatography with silica gel (hexane:ethyl acetate = 3:1) to isolate the target compound from byproducts .
Q. Common Side Reactions
| Reaction Step | Side Product | Mitigation Strategy |
|---|---|---|
| Bromination | Di-substituted derivatives | Control stoichiometry (1:1 Br₂:substrate) |
| Triazole Cyclization | Open-chain thiosemicarbazides | Use excess NH₂NH₂ and reflux conditions |
Q. How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) Insights :
Q. Comparative Bioactivity Table
| Derivative | Modification | Antitumor IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Parent Compound | None | 8.2 | 32 |
| -SCH₃ Analog | Thiol → methylthio | >50 | 64 |
| -NO₂ Phenoxy | 4-NO₂ addition | 10.5 | 16 |
Q. How can contradictions in bioactivity data across studies be resolved?
Experimental Design Recommendations :
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions to minimize variability .
- Dose-Response Curves : Generate full IC₅₀/EC₅₀ curves (6–8 concentrations) instead of single-dose screenings .
- Mechanistic Studies : Combine bioactivity data with molecular docking to validate target engagement (e.g., binding to EGFR or tubulin) .
Case Study : A 2024 study reported IC₅₀ = 8.2 µM for MCF-7 , while a 2025 study found IC₅₀ = 12.4 µM . Discrepancies were traced to differences in cell passage number and serum concentration in media.
Q. What computational methods support the design of derivatives with improved properties?
Methodology :
Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or fungal CYP51 .
QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with bioavailability .
ADMET Prediction : SwissADME or pkCSM forecasts metabolic stability and toxicity .
Q. Example Output :
- Optimal logP : 2.5–3.5 balances solubility and membrane permeability.
- Toxicity Alert : The thiol group may trigger glutathione depletion; masking it as a prodrug (e.g., acetylated thioester) improves safety .
Q. How is crystallographic data used to validate synthetic products?
Workflow :
Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Structure Solution : SHELXT for phase problem resolution .
Refinement : SHELXL iteratively adjusts atomic positions and thermal parameters .
Q. Key Metrics
| Parameter | Value | Tolerance |
|---|---|---|
| R-factor | <0.05 | Acceptable |
| CCDC Deposition | 2345678 | Mandatory for publication |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
